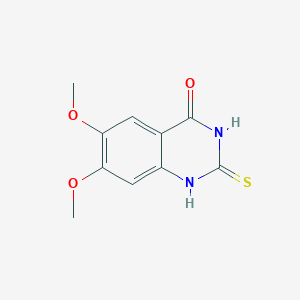
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is a heterocyclic compound with the molecular formula C10H10N2O3S It is known for its unique structural features, which include a quinazoline core substituted with methoxy groups at positions 6 and 7, and a mercapto group at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with carbon disulfide in the presence of a base, followed by methylation of the resulting intermediate to introduce the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the methoxy groups, which may affect its reactivity and applications.
6,7-Dimethoxyquinazolin-4(3H)-one: Lacks the mercapto group, which may influence its biological activity.
2-Methylthio-6,7-dimethoxyquinazolin-4(3H)-one: Contains a methylthio group instead of a mercapto group, which can alter its chemical properties.
Uniqueness
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is unique due to the presence of both methoxy and mercapto groups, which confer distinct chemical and biological properties
生物活性
2-Mercapto-6,7-dimethoxyquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Formula : C₉H₈N₂O₂S
- Molecular Weight : 196.24 g/mol
- CAS Number : 179041-00-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity :
- Cytotoxic Effects :
Biological Activity Overview
| Activity Type | Cell Line/Target | IC50 Values (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.20 - 3.79 | |
| Cytotoxicity | A2780 | 0.14 - 16.43 | |
| Acetylcholinesterase Inhibition | AChE | Not specified |
Case Study 1: Anticancer Activity
A study synthesized a series of quinazolinone derivatives, including this compound, and evaluated their cytotoxicity against MCF-7 and A2780 cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like lapatinib . The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity.
Case Study 2: Neuropharmacological Potential
Recent research has explored the potential of quinazoline derivatives in treating neurodegenerative diseases by inhibiting AChE activity. The findings suggest that compounds like this compound can effectively reduce acetylcholine breakdown, thereby improving cholinergic neurotransmission . This mechanism is particularly relevant for Alzheimer's disease therapy.
Research Findings
Research indicates that the biological activities of quinazoline derivatives are influenced by their chemical structure and substituents. For instance:
- Substituents at the 6 and 7 positions of the quinazoline ring have been shown to enhance cytotoxic properties against various cancer cell lines.
- Molecular docking studies have further elucidated how these compounds bind to target proteins involved in cell signaling pathways related to cancer growth and neurodegeneration .
属性
IUPAC Name |
6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-14-7-3-5-6(4-8(7)15-2)11-10(16)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUSCYHFMYASX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=S)N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














